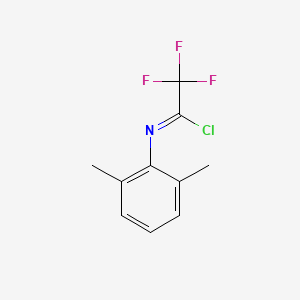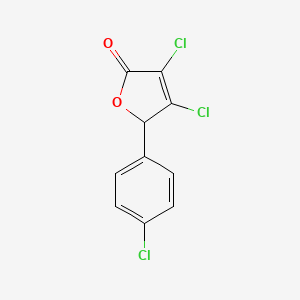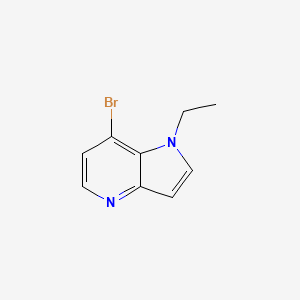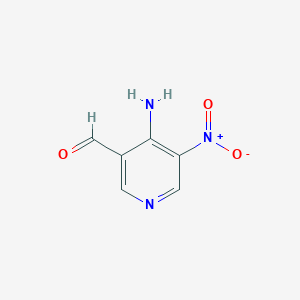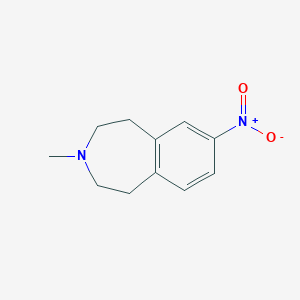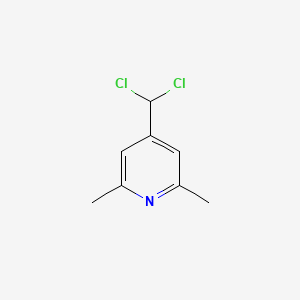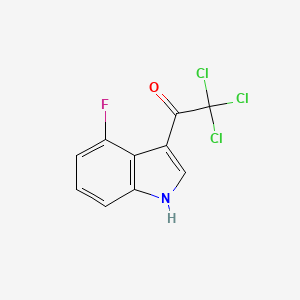
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone is a synthetic organic compound with the molecular formula C10H5Cl3FNO It is characterized by the presence of a trichloromethyl group, a fluoro-substituted indole ring, and a ketone functional group
准备方法
The synthesis of 2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone typically involves multiple steps. One common method includes the reaction of a compound containing a trichloromethyl group with a fluoro-substituted indole derivative. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride. Conversely, the compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include sodium hydride, sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying biochemical pathways and enzyme functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific diseases.
作用机制
The mechanism of action of 2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone can be compared to other similar compounds, such as:
2,2,2-Trichloro-1-(4-fluoro-3-phenyl)ethanone: Similar in structure but with a phenyl group instead of an indole ring.
2,2,2-Trichloro-1-(4-chloro-3-indolyl)ethanone: Contains a chloro-substituted indole ring instead of a fluoro-substituted one.
2,2,2-Trichloro-1-(4-fluoro-3-pyridyl)ethanone: Features a pyridyl ring instead of an indole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
属性
分子式 |
C10H5Cl3FNO |
|---|---|
分子量 |
280.5 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-(4-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5Cl3FNO/c11-10(12,13)9(16)5-4-15-7-3-1-2-6(14)8(5)7/h1-4,15H |
InChI 键 |
HXPVUQILLDFQLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



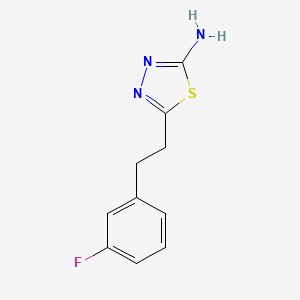
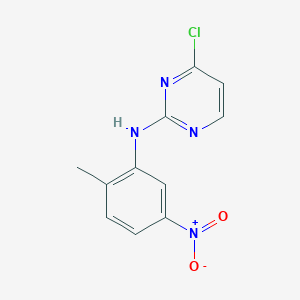

![6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine](/img/structure/B13683346.png)


![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)
